molecular formula C9H13N3O3 B1303281 N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide CAS No. 885951-49-5

N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide

Cat. No.: B1303281
CAS No.: 885951-49-5
M. Wt: 211.22 g/mol
InChI Key: YVYMSKZLKHDLED-UHFFFAOYSA-N
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Description

N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide is a chemical compound with the molecular formula C9H13N3O3 and a molecular weight of 211.22 g/mol.

Mechanism of Action

The mechanism of action for “N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide” is not specified in the search results. As a biochemical used in proteomics research , it may interact with proteins or other biomolecules, but specific interactions or pathways are not provided.

Preparation Methods

The synthesis of N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide typically involves the reaction of 3-methoxybenzyl alcohol with hydrazinecarboxamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.

Chemical Reactions Analysis

N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide can be compared with other similar compounds, such as:

  • N-[(4-methoxybenzyl)oxy]-1-hydrazinecarboxamide
  • N-[(3-ethoxybenzyl)oxy]-1-hydrazinecarboxamide
  • N-[(3-methoxyphenyl)oxy]-1-hydrazinecarboxamide

These compounds share similar structural features but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-amino-3-[(3-methoxyphenyl)methoxy]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-14-8-4-2-3-7(5-8)6-15-12-9(13)11-10/h2-5H,6,10H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYMSKZLKHDLED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CONC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501236920
Record name N-[(3-Methoxyphenyl)methoxy]hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885951-49-5
Record name N-[(3-Methoxyphenyl)methoxy]hydrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885951-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3-Methoxyphenyl)methoxy]hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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